4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Synthesis Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be affected by the substituents at position-2 and -4 . These may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Scientific Research Applications
- Application : 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide serves as a precursor in inherently sustainable MCRs. Researchers have explored its use in assembling pharmaceutically interesting scaffolds .
- Application : 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide and its derivatives are essential for generating biologically active structures. They play a role in synthesizing compounds with potential antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties .
- Application : 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide derivatives have been evaluated for their anti-tubercular activity. Researchers measured cell viability and determined IC50 values, indicating their potential as anti-tubercular agents .
- Application : Researchers are exploring these derivatives as potential candidates for cancer therapy .
- Application : Their inherent functional groups (such as CO) allow easy C–C and C–N coupling reactions, enabling the synthesis of diverse heterocycles .
Multicomponent Reactions (MCRs) and Sustainable Synthesis
Biological Activities and Drug Development
Anti-Tubercular Activity
Antitumor Potential
Synthetic Strategies and Heterocyclic Derivatives
Fischer Indole Synthesis
Mechanism of Action
Target of Action
The primary target of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .
Mode of Action
The compound interacts with its target, DprE1, leading to the inhibition of the enzyme’s activity This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the bacterial cell wall
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall . The disruption of this pathway leads to the weakening of the cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death . This results in a significant reduction in bacterial viability, demonstrating the compound’s potent anti-tubercular activity .
Future Directions
properties
IUPAC Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCWLMWBUPNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
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